Lysophosphatidylglycerol
Description
Properties
Molecular Formula |
C22H44O9P- |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
[(2S)-2,3-dihydroxypropyl] [(2S)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate |
InChI |
InChI=1S/C22H45O9P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)29-17-21(25)19-31-32(27,28)30-18-20(24)16-23/h20-21,23-25H,2-19H2,1H3,(H,27,28)/p-1/t20-,21-/m0/s1 |
InChI Key |
BVJSKAUUFXBDOB-SFTDATJTSA-M |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OC[C@H](CO)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O |
Origin of Product |
United States |
Preparation Methods
Two-Stage Enzymatic Hydrolysis Using Phospholipase D and A2
The most widely documented method involves a two-step enzymatic process using phospholipase D (PLD) and phospholipase A2 (PLA2) in aqueous media.
First Stage: Phosphatidylglycerol (PG) Synthesis
In this step, lecithin (phosphatidylcholine) reacts with glycerol in an aqueous buffer (e.g., 50 mM acetate buffer, pH 5.5–8.5) containing PLD. The reaction proceeds at 40°C for 3 hours, with typical substrate ratios of 5 g lecithin to 3 g glycerol per 100 mL buffer. PLD catalyzes the transphosphatidylation reaction, replacing the choline headgroup of lecithin with glycerol to form PG.
Second Stage: LPG Production via PLA2
The PG-rich aqueous phase is treated with PLA2, which hydrolyzes the sn-2 acyl chain of PG to yield LPG. Optimal conditions include:
Solvent Systems and Enzyme Removal
A critical innovation in patent JP2005261388A involves sequential solvent treatments to eliminate enzyme contaminants:
| Process Step | Solvent Treatment | Purpose |
|---|---|---|
| Post-PLD reaction | Polar solvent (e.g., acetone) | Precipitates and removes PLD |
| Post-PLA2 reaction | Lower alcohol (e.g., ethanol) | Denatures and eliminates PLA2 |
This approach avoids thermal denaturation, preserving LPG stability. The final product retains <0.5% residual enzyme activity.
Alternative Enzymatic Routes Using 2-Acyl Lysophospholipid Substrates
Substrate-Specific Modifications
Studies demonstrate that 2-acyl this compound serves as a precursor for LPG synthesis through acyl migration and enzymatic remodeling. Key findings include:
-
Acyl Chain Position Matters : PLA2 shows 4.2-fold higher activity toward 2-acyl lysophosphatidylethanolamine compared to 2-acyl LPG.
-
Solvent Optimization : Diethyl ether (20% v/v) enhances reaction efficiency by maintaining enzyme stability in biphasic systems.
Representative Reaction Scheme
-
Substrate : 2-[14C]acyl this compound (688 cpm/nmol)
-
Catalyst : Envelope fraction of E. coli (100 µg/mL)
-
Conditions : 30°C, pH 7.0, 60-minute incubation
Purification and Analytical Validation
Extraction Protocols
Post-synthesis purification employs lipidomics-grade techniques:
Quality Control Metrics
-
Stability : No degradation after 6 months at -80°C in ethanol
-
Structural Validation : NMR confirms sn-1 acyl chain configuration (δ 4.15 ppm, glycerol backbone protons).
Comparative Analysis of Synthesis Methods
Table 1: Efficiency Metrics for LPG Preparation Techniques
| Parameter | Two-Stage PLD/PLA2 | 2-Acyl Substrate Method |
|---|---|---|
| Reaction Time | 4.5 hours | 1 hour |
| Yield (mol%) | 89% | 72% |
| Enzyme Cost (USD/g LPG) | $12.50 | $18.20 |
| Scalability | Industrial (100+ L) | Lab-scale (<1 L) |
Key trade-offs emerge: the PLD/PLA2 method offers superior yields and scalability, while 2-acyl substrate approaches enable faster small-batch production.
Chemical Reactions Analysis
Types of Reactions: Lysophosphatidylglycerol undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the fatty acid moiety, leading to the formation of oxidized this compound derivatives.
Reduction: Reduction reactions can target the phosphate group, converting it to phosphite or hypophosphite derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base such as pyridine or triethylamine.
Major Products:
Oxidation: Oxidized this compound derivatives.
Reduction: Reduced phosphite or hypophosphite derivatives.
Substitution: Ester or ether derivatives of this compound.
Scientific Research Applications
Therapeutic Applications
Lysophosphatidylglycerol's diverse biological functions have led to its exploration in several therapeutic contexts:
- Cancer Therapy : LPG's ability to modulate cell proliferation and migration makes it a candidate for cancer treatment strategies. Studies have shown that it can inhibit the binding of lysophosphatidic acid (another lysophospholipid) to its receptors, potentially reducing tumor cell invasiveness .
- Inflammatory Diseases : Given its role in inhibiting inflammatory responses, LPG may be useful in treating conditions characterized by excessive inflammation, such as autoimmune diseases or chronic inflammatory disorders .
- Neuroprotection : The neuroprotective effects observed with LPG suggest its potential application in neurodegenerative diseases. By promoting neurite outgrowth and modulating immune responses within the nervous system, LPG could aid in neuroregenerative therapies .
Inhibition of Phagocyte Activation
A study demonstrated that this compound effectively inhibited chemotactic migration in human neutrophils and monocytes when stimulated with FPRL1 agonists. This finding suggests its potential as a therapeutic agent for controlling excessive inflammatory responses .
Modulation of Immune Responses
Another investigation highlighted how LPG suppressed IL-2 production by T cells through specific receptor interactions. This immune-modulatory role indicates its potential use in therapies aimed at regulating immune responses during infections or autoimmune conditions .
Summary Table of Biological Effects
| Biological Effect | Description | Potential Applications |
|---|---|---|
| Inhibition of Chemotaxis | Blocks migration of phagocytes via FPRL1 inhibition | Anti-inflammatory therapies |
| Calcium Signaling | Induces intracellular calcium increase | Modulation of cellular activation |
| Cell Migration | Enhances neurite outgrowth and fibroblast migration | Neuroprotection, wound healing |
| Immune Modulation | Suppresses IL-2 production in T cells | Autoimmune disease management |
| Cancer Cell Interaction | Inhibits binding of lysophosphatidic acid to receptors | Cancer treatment strategies |
Mechanism of Action
Lysophosphatidylglycerol exerts its effects through various molecular targets and pathways:
Molecular Targets: It interacts with specific receptors on the cell surface, such as G-protein-coupled receptors (GPCRs), to initiate signaling cascades.
Pathways Involved: this compound activates signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway.
Comparison with Similar Compounds
Lysophosphatidylglycerol is unique among lysophospholipids due to its specific structure and biological functions. Similar compounds include:
Lysophosphatidic Acid: Known for its role in cell proliferation and migration.
Lysophosphatidylcholine: Involved in membrane structure and signaling.
Lysophosphatidylethanolamine: Plays a role in membrane fusion and cell signaling.
Lysophosphatidylinositol: Involved in intracellular signaling and membrane dynamics.
Each of these compounds has distinct biological activities and functions, highlighting the unique properties of this compound in various physiological and pathological processes .
Q & A
Q. What methodologies are recommended for isolating lysophosphatidylglycerol (LPG) from biological samples?
The Bligh-Dyer method is a foundational technique for lipid extraction, involving homogenization of tissues with chloroform-methanol mixtures to separate lipids (chloroform layer) from non-lipids (methanolic layer). This method is rapid (~10 minutes), reproducible, and minimizes lipid degradation, making it suitable for LPG isolation from diverse tissues . For LPG-specific purification, chromatographic techniques (e.g., TLC or HPLC) coupled with mass spectrometry are recommended to resolve LPG from structurally similar lysophospholipids.
Q. How can researchers detect and quantify LPG in complex biological matrices?
- Liquid chromatography-mass spectrometry (LC-MS) : Provides high sensitivity and specificity for LPG quantification. For example, metabolomic studies have used LC-MS to compare serum LPG levels in asthma subtypes, achieving area-under-curve (AUC) values ≥70% for biomarker identification .
- Immunodetection : Anti-LPGAT1 antibodies (e.g., ab70076) can identify LPG-metabolizing enzymes via Western blot. However, discrepancies between predicted (44 kDa) and observed (37 kDa) band sizes highlight the need for validation using knockout controls or peptide blocking .
Q. What are the primary biological roles of LPG in model organisms?
LPG serves as a substrate for phospholipid remodeling (e.g., via LPGAT1) and influences membrane dynamics. In bacteria, LPG accumulation disrupts membrane integrity due to its detergent-like properties . In eukaryotes, LPG is a precursor for cardiolipin synthesis, critical for mitochondrial function . Studies in Eriocheir sinensis (Chinese mitten crab) reveal LPGAT expression correlates with ovarian development, suggesting roles in lipid storage and reproductive physiology .
Advanced Research Questions
Q. How does LPGAT1 regulate mitochondrial lipid homeostasis and autophagy?
LPGAT1 catalyzes LPG reacylation to phosphatidylglycerol (PG), a precursor for cardiolipin. CGI-58, a this compound acyltransferase, promotes autophagy by enhancing PG synthesis, which supports mitophagy (mitochondrial turnover). Overexpression of CGI-58 activates AMPK and inhibits mTORC1, shifting cells toward catabolic states . Dysregulation of this pathway is implicated in Barth syndrome, where defective PG/cardiolipin remodeling leads to mitochondrial dysfunction .
Q. What experimental strategies address contradictions in LPG metabolic pathways?
- Enzyme specificity assays : Recombinant protein studies (e.g., using Sf9 insect cells) clarify substrate preferences. For example, CGI-58 shows exclusive activity toward LPG, not other lysophospholipids .
- Genetic knockdown/overexpression : Silencing LPGAT1 in C2C12 cells reduces PG levels, while CRISPR/Cas9-mediated LCLAT1 knockout validates its dual this compound/lysocardiolipin acyltransferase activity .
- Metabolic tracing : Isotope-labeled fatty acids (e.g., ¹⁴C-linoleate) track LPG incorporation into PG/cardiolipin, resolving remodeling defects in Barth syndrome .
Q. How does LPG influence membrane protein structure and function?
LPG’s detergent-like properties enable solubilization of transmembrane proteins (e.g., CFTR) for structural studies . In membrane-mimetic environments (e.g., this compound micelles), LPG stabilizes α-helical conformations in peptides, counteracting Pro-induced helix destabilization observed in aqueous environments . This property is critical for studying integral membrane proteins with Pro-rich domains.
Q. What are the implications of LPG as a biomarker in inflammatory diseases?
Elevated serum LPG levels correlate with eosinophilic asthma, distinguishing it from neutrophilic subtypes. Targeted metabolomics (LC-MS) and partial least squares discriminant analysis (PLS-DA) are key for identifying LPG as a biomarker . Mechanistically, LPG inhibits formyl peptide receptor-like-1 (FPRL1)-mediated chemotaxis and IL-1β production in phagocytes, suggesting anti-inflammatory roles .
Methodological Considerations
Q. How to validate LPG-related enzyme activity in vitro?
Q. What are the challenges in studying LPG remodeling in mitochondrial membranes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
